molecular formula C8H11F3N4O B3039276 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005592-15-3

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B3039276
CAS No.: 1005592-15-3
M. Wt: 236.19 g/mol
InChI Key: HPTFYRANMPSELV-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary targets of the compound “2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways that “this compound” might affect . Once the targets are identified, it will be possible to understand the pathways in which they are involved and how the compound’s interaction with these targets might alter these pathways.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-4-3-6(8(9,10)11)14-15(4)5(2)7(16)13-12/h3,5H,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFYRANMPSELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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